molecular formula C13H19FN2 B11714910 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

Cat. No.: B11714910
M. Wt: 222.30 g/mol
InChI Key: XPMAGHSOYIIPGV-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline is a useful research compound. Its molecular formula is C13H19FN2 and its molecular weight is 222.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19FN2

Molecular Weight

222.30 g/mol

IUPAC Name

2-(4,4-dimethylpiperidin-1-yl)-3-fluoroaniline

InChI

InChI=1S/C13H19FN2/c1-13(2)6-8-16(9-7-13)12-10(14)4-3-5-11(12)15/h3-5H,6-9,15H2,1-2H3

InChI Key

XPMAGHSOYIIPGV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=C(C=CC=C2F)N)C

Origin of Product

United States

Foundational & Exploratory

Medicinal Chemistry of 4,4-Dimethylpiperidine: A Strategic Scaffold for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the medicinal chemistry applications of 4,4-dimethylpiperidine derivatives.

Executive Summary

The 4,4-dimethylpiperidine moiety represents a specialized tactical modification in medicinal chemistry, distinct from the ubiquitous unsubstituted piperidine found in drugs like fentanyl or donepezil. Its incorporation is rarely accidental; it is typically employed to solve specific DMPK (Drug Metabolism and Pharmacokinetics) liabilities—specifically oxidative metabolism at the C-4 position—or to induce conformational restriction via the gem-dimethyl (Thorpe-Ingold) effect.

This guide analyzes the structural utility of 4,4-dimethylpiperidine, detailing its synthesis, metabolic profile, and application in modern drug discovery campaigns such as MmpL3 inhibitors (tuberculosis) and PROTAC linker design.

The Core Value Proposition: Why 4,4-Dimethyl?

Metabolic Blocking (The "Metabolic Switch")

The piperidine ring is a "privileged scaffold" in drug discovery but suffers from a major metabolic liability: CYP450-mediated oxidation at the C-4 position .

  • Mechanism: Cytochrome P450 enzymes frequently hydroxylate the C-4 carbon (para to the nitrogen), leading to 4-hydroxypiperidine metabolites, ring opening, or rapid clearance.

  • The Solution: Installing a gem-dimethyl group at C-4 removes the abstractable hydrogen atoms, effectively "capping" this metabolic soft spot. This forces the metabolic machinery to switch to less favorable sites (e.g., N-dealkylation or aromatic oxidation), often significantly extending the molecule's half-life (

    
    ).
    
Conformational Control (The Thorpe-Ingold Effect)

The gem-dimethyl group introduces steric bulk that biases the piperidine ring equilibrium.

  • Entropic Benefit: By restricting the number of accessible conformations, the 4,4-dimethyl substitution can "pre-organize" the ligand into its bioactive conformation (typically a distorted chair). This reduces the entropic penalty upon binding to the protein target, potentially improving affinity (

    
     or 
    
    
    
    ).
  • Lipophilicity Modulation: The addition of two methyl groups increases lipophilicity (ClogP), which can improve blood-brain barrier (BBB) penetration for CNS targets, though this must be balanced against solubility risks.

Visualizing the Metabolic Strategy

The following diagram illustrates the "Metabolic Switching" strategy employed by medicinal chemists when transitioning from a piperidine to a 4,4-dimethylpiperidine lead.

MetabolicSwitch cluster_0 Standard Piperidine Scaffold cluster_1 4,4-Dimethylpiperidine Scaffold Piperidine Piperidine Core (C-4 Hydrogens Accessible) CYP CYP450 Oxidation Piperidine->CYP High Affinity Metabolite 4-Hydroxy Metabolite (Rapid Clearance) DimethylPip 4,4-Dimethylpiperidine (C-4 Blocked) DimethylPip->CYP Steric Block Stable Metabolically Stable (Extended t1/2) AltMet Secondary Metabolism (N-Dealkylation/Methyl-OH) CYP->Metabolite Major Pathway CYP->Stable No C-4 Oxidation CYP->AltMet Minor Pathway

Figure 1: Strategic metabolic blocking using the 4,4-dimethyl moiety to prevent C-4 oxidation.

Case Studies & Applications

Tuberculosis: MmpL3 Inhibitors

Recent efforts to combat Multi-Drug Resistant Tuberculosis (MDR-TB) have focused on MmpL3 , a transmembrane protein essential for cell wall synthesis.

  • The Challenge: Early piperidine-based hits showed poor metabolic stability.

  • The Optimization: Researchers replaced the standard piperidine linker with 4,4-dimethylpiperidine .

  • Result: The derivative (e.g., Compound 29 in Bioorg. Med. Chem. literature) demonstrated a significant improvement in metabolic stability while retaining potency against the H37Rv strain. The hydrophobic bulk of the dimethyl group also improved interaction with the lipophilic MmpL3 channel.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties are critical.

  • Application: The 4,4-dimethylpiperidine unit is used as a rigid, lipophilic spacer. Unlike flexible alkyl chains, the piperidine ring reduces the entropic cost of folding the PROTAC into the ternary complex.

  • Example: In METTL3 degraders, 4,4-dimethylpiperidine derivatives (based on the UZH2 warhead) project the linker into solvent-exposed regions, facilitating E3 ligase recruitment without disrupting target binding.

CNS Agents (Opioids & Analgesics)

While trans-3,4-dimethylpiperidines (e.g., Alvimopan analogs) are famous opioid antagonists, the 4,4-dimethyl variant is utilized to modulate the receptor subtype selectivity (


 vs 

) and limit CNS side effects by altering the pKa and lipophilicity profile of the nitrogen center.

Synthetic Methodologies

The synthesis of 4,4-dimethylpiperidine derivatives is non-trivial due to the steric hindrance of the gem-dimethyl group. The most robust laboratory-scale route involves the reduction of a glutarimide intermediate.

Protocol A: The "Glutarimide Reduction" Route (Standard Lab Scale)

This method is preferred for its reliability and use of inexpensive starting materials.

Step 1: Anhydride Formation (if starting from acid)

  • Precursor: 3,3-Dimethylglutaric acid.

  • Reagent: Acetic anhydride or Thionyl chloride (

    
    ).
    
  • Condition: Reflux for 2-4 hours.

  • Product: 3,3-Dimethylglutaric anhydride.

Step 2: Imide Formation

  • Reagents: 3,3-Dimethylglutaric anhydride + Primary Amine (

    
    ) or Ammonium Acetate (for unsubstituted).
    
  • Condition: Heat neat or in high-boiling solvent (toluene/xylene) with Dean-Stark trap to remove water.

  • Product: 4,4-Dimethyl-2,6-piperidinedione (The Imide).

Step 3: Global Reduction

  • Reagent: Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).
  • Solvent: Anhydrous THF.

  • Condition: Reflux (critical to fully reduce both carbonyls).

  • Workup: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ) to quench aluminum salts.
  • Yield: Typically 60-80%.

Visualizing the Synthesis[1]

Synthesis Start 3,3-Dimethylglutaric Acid (Commercial SM) Anhydride 3,3-Dimethylglutaric Anhydride Start->Anhydride Dehydration Imide 4,4-Dimethyl-2,6-piperidinedione (Imide Intermediate) Anhydride->Imide Imidation Product 4,4-Dimethylpiperidine Derivative Imide->Product Reduction Step1 Ac2O, Reflux Step2 R-NH2, Toluene, Reflux (-H2O) Step3 LiAlH4, THF, Reflux

Figure 2: The standard synthetic workflow for accessing 4,4-dimethylpiperidine derivatives.

Comparison of Physicochemical Properties

The following table contrasts the 4,4-dimethylpiperidine scaffold with the standard piperidine and morpholine scaffolds often used in similar contexts.

PropertyPiperidine4,4-DimethylpiperidineMorpholine
LogP (Lipophilicity) ModerateHigh (+0.8 to +1.0 vs Piperidine)Low (Hydrophilic)
Metabolic Stability Low (C-4 Oxidation prone)High (C-4 Blocked) High (Ether stable)
pKa (Basicity) ~11.0~10.8 (Slight steric shielding)~8.3
Conformation Flexible Chair (Flip dominant)Biased Chair (Rigid) Chair
Primary Use General LinkerMetabolic Blocking / Lipophilic Spacer Solubility Enhancement

References

  • Metabolic Blocking & Design

    • Talele, T. T. (2018).[1] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • MmpL3 Inhibitors (TB)

    • Poce, G., et al. (2013). "Improved MmpL3 Inhibitors: Structure–Activity Relationship of Indole-2-carboxamides." Journal of Medicinal Chemistry. Link

    • Li, W., et al. (2025).[2][3][4] "Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents." Bioorganic & Medicinal Chemistry. (Referenced in search context for 4,4-dimethylpiperidine usage).

  • Synthesis Methodology

    • Organic Syntheses, Coll. Vol. 4, p. 630 (1963); Vol. 34, p. 71 (1954). "

      
      -Methylglutaric Anhydride" (Analogous precursor synthesis). Link
      
  • Thorpe-Ingold Effect

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions. Link

Sources

A Senior Application Scientist's Guide to Sterically Hindered Aniline Intermediates for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aniline derivatives are foundational scaffolds in the design of small molecule kinase inhibitors, prized for their ability to form key hydrogen bond interactions within the ATP-binding site. The strategic introduction of steric bulk on the aniline ring is a powerful tactic employed by medicinal chemists to enhance inhibitor selectivity, potency, and to circumvent acquired drug resistance. However, the synthesis of these sterically congested intermediates presents significant and non-trivial challenges, often impeding the progress of drug discovery campaigns. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic strategies for accessing sterically hindered anilines. We will dissect the mechanistic underpinnings of palladium- and copper-catalyzed C-N cross-coupling reactions, offer field-proven experimental protocols, and discuss practical solutions for purification and characterization. By explaining the causality behind experimental choices, this whitepaper serves as both a theoretical and a practical resource for chemists working at the frontier of kinase inhibitor development.

The Strategic Imperative for Steric Hindrance in Kinase Inhibitors

Protein kinases have become one of the most critical classes of drug targets, particularly in oncology and immunology.[1] A significant portion of approved small molecule kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding pocket and block the phosphotransferase function of the enzyme.[]

The aniline moiety is a privileged pharmacophore in this context. Its N-H group often acts as a crucial hydrogen bond donor, interacting with the "hinge region" that connects the N- and C-lobes of the kinase domain, mimicking the interaction of the adenine portion of ATP.[][3]

While a simple aniline can establish this primary interaction, modern kinase inhibitor design demands greater sophistication. The introduction of substituents, particularly at the ortho-positions of the aniline ring, serves several key purposes:

  • Enhancing Selectivity: The kinome is vast, with over 500 members sharing a conserved ATP-binding site. Steric bulk can create conformational constraints, forcing the inhibitor to adopt a specific geometry that is favored by the target kinase but disfavored by off-target kinases, thereby improving the selectivity profile.

  • Improving Potency: Bulky groups can engage with specific hydrophobic pockets adjacent to the hinge region, leading to additional, favorable binding interactions and increased potency.[4]

  • Overcoming Resistance: Acquired resistance to kinase inhibitors often arises from mutations in the kinase domain. Sterically demanding inhibitors can be designed to be less susceptible to these mutations or to exploit the altered topology of the mutated binding site.

  • Modulating Physicochemical Properties: Substituents can be used to fine-tune properties such as solubility, metabolic stability, and cell permeability.

The structure-activity relationship (SAR) for many kinase inhibitor classes, such as those targeting VEGF receptors (e.g., 4-anilinoquinazolines), clearly demonstrates a preference for specific substitution patterns on the aniline ring, where even small substituents like fluorine or methyl at the C-2' position can be critical for high potency.[5][6]

G cluster_inhibitor Kinase Inhibitor Pharmacophore (Type I/II) cluster_kinase Kinase ATP-Binding Site Hinge_Binder Hinge-Binding Motif (e.g., Pyrimidine, Quinazoline) Aniline Sterically Hindered Aniline Moiety Hinge_Region Hinge Region (Backbone H-Bonds) Hinge_Binder->Hinge_Region H-Bonding (Key Anchor) Hydrophobic_Pocket Hydrophobic Pocket Interaction Group Gatekeeper Gatekeeper Residue Aniline->Gatekeeper Steric Influence on Selectivity Solvent_Front Solvent-Exposed Region Group Hydrophobic Allosteric/ Hydrophobic Pocket Hydrophobic_Pocket->Hydrophobic Potency Enhancement Solvent Solvent Channel Solvent_Front->Solvent Solubility/ PK Modulation

Core Synthetic Strategies: Overcoming Steric Barriers in C-N Bond Formation

The primary challenge in synthesizing these target molecules is the formation of the C(aryl)-N bond when one or both coupling partners are sterically encumbered.[7] Traditional methods like nitration/reduction often lack regiochemical control and functional group tolerance.[8] Therefore, transition metal-catalyzed cross-coupling reactions have become the dominant and indispensable tools for this purpose.[9][10]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the gold-standard for C-N bond formation, valued for its broad substrate scope and high functional group tolerance.[11][12] The reaction's success, especially with challenging substrates, is critically dependent on the choice of phosphine ligand.[7]

Causality and Mechanistic Insight: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] With sterically hindered substrates, both the oxidative addition and the reductive elimination steps can be severely impeded.[7]

The solution lies in the ligand design. Bulky, electron-rich monophosphine ligands (e.g., biarylphosphines like XPhos, BrettPhos) are required because they:

  • Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-X bond.

  • Facilitate Reductive Elimination: Their steric bulk promotes the formation of a three-coordinate L-Pd(Ar)(NRR') intermediate, which is primed for reductive elimination. Less bulky ligands can lead to stable, four-coordinate complexes that are reluctant to eliminate the product.[13]

G Pd0 Pd(0)L OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (+ R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺X⁻) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

Field-Proven Protocol: Synthesis of N-(2,6-dimethylphenyl)aniline

This protocol describes a representative coupling of a hindered aryl bromide with a hindered aniline using a modern catalyst system.

Materials:

  • 2-Bromo-1,3-dimethylbenzene (1.0 mmol, 185 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • XPhos Pd G3 (0.02 mmol, 16.9 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst and sodium tert-butoxide under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add 2-bromo-1,3-dimethylbenzene and toluene. Stir for 2 minutes. Then, add the aniline via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Copper-Catalyzed C-N Cross-Coupling

Copper-catalyzed amination, a modern evolution of the Ullmann condensation, has re-emerged as a powerful and cost-effective alternative to palladium-based methods.[14][15] Historically plagued by harsh reaction conditions and limited scope, recent breakthroughs in ligand development have enabled the coupling of sterically hindered partners under much milder conditions.[9][15]

Causality and Mechanistic Insight: The coupling of hindered partners has been a persistent challenge for copper catalysis.[14] The discovery of novel ligand architectures, such as the pyrrole-ol based ligands reported by Cook and co-workers, has been transformative.[9] These ligands are believed to form highly electron-rich Cu(I) complexes. This increased electron density at the metal center is crucial for promoting the oxidative addition step, even with sterically congested and electron-rich aryl iodides, a step that is often rate-limiting in copper catalysis.[9] This allows for an unprecedented scope, including the coupling of ortho,ortho'-disubstituted aryl iodides with hindered primary amines and anilines.[9]

Representative Protocol: Cu-Catalyzed Synthesis of a Hindered Di-aryl Amine

This protocol is adapted from methodologies developed for coupling hindered partners using advanced ligand systems.[9]

Materials:

  • 1-Iodo-2,6-dimethylbenzene (1.0 mmol, 232 mg)

  • 2,6-Dimethylaniline (1.1 mmol, 133 mg, 138 µL)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)

  • Pyrrole-ol based ligand (e.g., L7 from[9]) (0.1 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 425 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (4 mL)

Procedure:

  • Setup: In a glovebox, add CuI, the ligand, and K₃PO₄ to a vial equipped with a stir bar.

  • Reagent Addition: Add DMSO, followed by 2,6-dimethylaniline and 1-iodo-2,6-dimethylbenzene.

  • Reaction: Seal the vial and remove from the glovebox. Place it in a pre-heated aluminum block at 100-120 °C. Stir vigorously for 24-48 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (3 x 20 mL) to remove DMSO, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the crude product via flash chromatography to yield the desired sterically hindered diarylamine.

Table 1: Comparison of Pd- and Cu-Catalyzed Amination for Hindered Substrates

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Modern Ullmann-type)
Catalyst Cost High (Palladium is a precious metal)Low (Copper is earth-abundant)[9]
Ligand Bulky, electron-rich phosphines (e.g., XPhos) or NHCs are essential.[7][13]N,O- or N,N-chelating ligands (e.g., pyrrole-ol, oxalamides) are key.[9]
Aryl Halide Scope Excellent: Cl, Br, I, OTf.[13]Best with I and Br; Cl requires more specialized systems.[9]
Amine Scope Extremely broad for primary and secondary amines.[10]Good, with recent advances enabling coupling of hindered primary amines and anilines.[14][15]
Reaction Temp. Can often be achieved at moderate temperatures (80-110 °C).[16]Typically requires higher temperatures (100-140 °C), though milder systems exist.
Base Sensitivity Tolerates a wide range of bases (alkoxides, carbonates, phosphates).Often requires strong bases (e.g., K₃PO₄), which can be an issue for sensitive substrates.
Air/Moisture Requires stringent inert atmosphere techniques.Can be more robust, though inert conditions are still recommended for reproducibility.

Practical Considerations: Purification of Hindered Aniline Intermediates

The synthesis is only half the battle. Sterically hindered anilines can be challenging to purify due to their physical properties and the nature of potential impurities.

  • Oxidation: Anilines, especially electron-rich ones, are prone to air oxidation, leading to highly colored impurities.[17] This is often visible as a sample turning from colorless or pale yellow to dark red or brown.[17]

  • Residual Catalyst: Removing trace metals like palladium is critical for downstream applications, especially in pharmaceutical synthesis.

  • Byproducts: Side reactions like hydrodehalogenation of the aryl halide starting material can lead to impurities that are structurally similar to the product.

Effective Purification Strategies:

  • Vacuum Distillation: This is an excellent method for removing non-volatile impurities such as polymeric materials, inorganic salts, and high-boiling point catalyst residues. It is particularly effective for liquid anilines.[17][18]

  • Activated Carbon Treatment: For decolorizing samples, adding a small amount of activated charcoal to a solution of the aniline, followed by heating and hot filtration, can effectively adsorb colored oxidation products.[17]

  • Column Chromatography: This remains the most versatile tool for separating the desired product from starting materials and byproducts of similar polarity. Careful selection of the eluent system is key.

  • Acid/Base Extraction: The basicity of the aniline nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the aniline into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free aniline, which can be back-extracted into an organic solvent. This is highly effective for removing non-basic impurities.

Case Study: Synthesis of a 2,6-Disubstituted Anilinoquinazoline Core

The 4-anilinoquinazoline scaffold is present in numerous approved kinase inhibitors. Accessing derivatives with substitution at the 2' and 6' positions of the aniline is crucial for tuning selectivity.

G SM1 4-Chloroquinazoline Reaction_Node Buchwald-Hartwig or SNA_r (Acid Catalysis) SM1->Reaction_Node SM2 2,6-Dimethylaniline (Hindered Intermediate) SM2->Reaction_Node Product 4-(2,6-Dimethylanilino)quinazoline (Kinase Inhibitor Scaffold) Reaction_Node->Product

The synthesis of the 2,6-dimethylaniline intermediate itself would rely on the palladium or copper-catalyzed methods described in Section 2. Once obtained, its coupling to the quinazoline core can be achieved either through another cross-coupling reaction or, because the C4 position of the quinazoline is highly activated, via a nucleophilic aromatic substitution (SNAr), often catalyzed by acid. The steric hindrance on the aniline nucleophile makes this SNAr reaction more challenging than with unhindered anilines, sometimes necessitating higher temperatures or microwave irradiation.

Conclusion and Future Outlook

Sterically hindered anilines are not merely challenging intermediates; they are enabling fragments that unlock new frontiers in kinase inhibitor design. The evolution of powerful C-N cross-coupling methodologies, driven by rational ligand design for both palladium and copper, has transformed these once-difficult targets into accessible building blocks. For the modern medicinal chemist, a deep, mechanistic understanding of these reactions is not optional—it is essential for troubleshooting, optimization, and innovation.

The future will likely focus on developing even more robust and sustainable methods. This includes catalysis with more earth-abundant metals, reactions that proceed at room temperature, and the development of novel synthetic strategies that bypass aryl halide precursors altogether, such as direct C-H amination.[19] Furthermore, as our understanding of drug metabolism deepens, there is a growing interest in developing saturated bioisosteres of anilines, like 1-aminonorbornanes, to mitigate aniline-related toxicity while retaining the desired vector and potency.[20][21] Mastering the synthesis of today's hindered anilines provides the foundational expertise needed to tackle these synthetic challenges of tomorrow.

References

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Taylor & Francis Online.
  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation
  • A pharmacophore map of small molecule protein kinase inhibitors. PubMed.
  • Palladium‐Catalyzed Amination of Aryl Halides.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Discover The Secret: Aniline Is Usually Purified By Steam Distill
  • How is Aniline Purified Using Steam Distill
  • Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
  • Technical Support Center: Purification of Substituted Anilines. Benchchem.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Practical catalytic method for synthesis of sterically hindered anilines. PubMed.
  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. PubMed.
  • Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Wh
  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed.
  • Vacuum Distill
  • Aniline synthesis turns to photochemistry to access challenging targets. Chemistry World.
  • Buchwald–Hartwig amin
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS.
  • Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed.
  • Examples of the three main classes of kinase inhibitors.
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals.
  • synthesis of anilines. YouTube.
  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.

Sources

Methodological & Application

Scale-up synthesis of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline for API production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline for API Production

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scale-up synthesis of this compound, a key intermediate in the production of various Active Pharmaceutical Ingredients (APIs). The strategic incorporation of a fluorinated aniline scaffold is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process safety considerations essential for transitioning from laboratory-scale discovery to kilogram-scale manufacturing. We focus on a robust and scalable palladium-catalyzed Buchwald-Hartwig amination, detailing process optimization, reaction execution, product purification, and analytical validation.

Introduction: Strategic Importance of the Target Moiety

The molecule this compound is a critical building block in modern pharmaceutical development. Its structure combines three key features that are highly valued in drug design:

  • Aniline Core: A versatile handle for subsequent chemical transformations, commonly used to form amides, sulfonamides, or participate in further cross-coupling reactions.

  • Fluorine Substituent: The presence of a fluorine atom ortho to the amino group significantly modulates the pKa of the aniline, influencing its nucleophilicity and the binding characteristics of the final API. Fluorine incorporation is a well-established strategy to improve drug-like properties.[1]

  • Substituted Piperidine: The 4,4-dimethylpiperidine group provides steric bulk and lipophilicity, which can be tailored to optimize the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Given its importance, developing a safe, efficient, and scalable synthesis is a primary objective in process chemistry. This note details such a process, grounded in established industrial practices.

Synthetic Strategy: The Buchwald-Hartwig Amination

For the construction of the critical C-N bond between the fluoroaromatic ring and the piperidine nitrogen, the Buchwald-Hartwig amination stands out as the premier industrial method.[2][3][4] It offers several advantages over classical methods like Nucleophilic Aromatic Substitution (SNAr), which would require harsh conditions and may suffer from low reactivity of the aryl halide.[4]

The Buchwald-Hartwig reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine under relatively mild conditions.[3] Its high functional group tolerance, broad substrate scope, and typically high yields make it ideal for complex API synthesis.

Catalytic Cycle

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which is crucial for understanding reaction kinetics and potential side reactions.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in our case, 1-bromo-2,3-difluorobenzene) to form a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is critical to promote this rate-limiting step.[5]

  • Amine Coordination & Deprotonation: The amine (4,4-dimethylpiperidine) coordinates to the palladium center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst pd_oxidative Ar-Pd(II)(L)-X Oxidative Addition Complex pd0->pd_oxidative  Ar-X Oxidative Addition pd_amido Ar-Pd(II)(L)-NR₂ Amido Complex pd_oxidative->pd_amido  1. HNR₂ 2. Base (-BH⁺X⁻) pd_amido->pd0 Ar-NR₂ Reductive Elimination Product Product (Ar-NR₂) ArX 1-Bromo-2,3-difluorobenzene (Ar-X) Amine 4,4-Dimethylpiperidine (HNR₂) Base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Process Development and Scale-Up Protocol

The successful scale-up of this synthesis requires careful optimization of reaction parameters and strict adherence to safety protocols. The direct coupling of 1-bromo-2,3-difluorobenzene with 4,4-dimethylpiperidine is the selected route.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )Eq.Amount (kg)Moles (mol)
1-Bromo-2,3-difluorobenzene134548-15-7210.991.02.1110.0
4,4-Dimethylpiperidine4046-30-2113.211.21.3612.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.0050.0460.05
RuPhos787618-22-8467.640.0120.0560.12
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.3514.0
Toluene, Anhydrous108-88-392.14-21.1 L-
Optimization of Reaction Parameters

For a robust and scalable process, key parameters must be optimized to maximize yield and purity while ensuring operational safety. Design of Experiments (DoE) is a powerful methodology for this purpose.[6]

ParameterInvestigated RangeOptimal ConditionRationale
Catalyst Loading 0.1 - 2.0 mol% Pd0.5 mol% Pd₂(dba)₃ (1.0 mol% Pd)Balances reaction rate and cost. Lowering catalyst loading is crucial for API synthesis to minimize residual palladium in the final product.[7]
Ligand XPhos, RuPhos, JohnPhosRuPhosBuchwald's biaryl phosphine ligands are highly effective.[5] RuPhos often shows superior performance for coupling with secondary cyclic amines, providing high conversion and minimizing side products like hydrodehalogenation.[8]
Base NaOtBu, K₃PO₄, Cs₂CO₃Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic bases are required. NaOtBu is cost-effective and highly effective but requires careful handling due to its reactivity.[2]
Solvent Toluene, Dioxane, THFTolueneToluene is a preferred solvent for scale-up due to its higher boiling point, allowing for a wider operational temperature range, and better safety profile compared to ethers like dioxane or THF.[4]
Temperature 80 - 110 °C100 °CProvides a reasonable reaction rate (typically 4-8 hours) without significant thermal decomposition of reactants or products. Temperature control is critical to prevent runaway reactions.[9]
Kilogram-Scale Synthesis Protocol

Safety Precaution: This procedure involves hazardous materials and a potentially exothermic reaction. It must be conducted by trained personnel in a controlled environment (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE). All equipment must be thoroughly dried and the reaction must be run under an inert nitrogen atmosphere.

  • Reactor Setup: Charge a 50 L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, with Toluene (10 L).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Reagent Charging: Under the nitrogen atmosphere, charge Sodium tert-butoxide (1.35 kg, 14.0 mol). Begin stirring to form a slurry.

  • Catalyst Premix: In a separate, inerted glovebox or vessel, prepare a catalyst solution by dissolving Pd₂(dba)₃ (46 g, 0.05 mol) and RuPhos (56 g, 0.12 mol) in anhydrous Toluene (1.1 L).

  • Charge Reactants: Charge 4,4-dimethylpiperidine (1.36 kg, 12.0 mol) followed by 1-bromo-2,3-difluorobenzene (2.11 kg, 10.0 mol) into the reactor.

  • Charge Catalyst: Add the prepared catalyst solution to the reactor via a cannula or a pressure-equalizing addition funnel.

  • Reaction Execution: Heat the reaction mixture to an internal temperature of 100 °C using a circulating oil bath. Monitor the internal temperature closely; an exotherm may be observed upon initiation.

  • Reaction Monitoring: Monitor the reaction progress every hour using HPLC or GC-MS. The reaction is typically complete within 4-8 hours (defined as <1% remaining 1-bromo-2,3-difluorobenzene).

  • Reaction Quench: Once complete, cool the reactor to room temperature (20-25 °C). Cautiously quench the reaction by the slow, controlled addition of water (10 L) over approximately 1 hour. Caution: The quench of residual NaOtBu is exothermic. Ensure the reactor's cooling system is active and monitor the internal temperature, keeping it below 40 °C.

  • Work-up & Extraction:

    • Stir the biphasic mixture for 30 minutes.

    • Stop stirring and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with brine (2 x 5 L).

  • Solvent Swap & Crystallization:

    • Concentrate the organic layer under reduced pressure to a volume of approximately 5 L.

    • Add heptane (15 L) to the concentrated toluene solution. This will act as an anti-solvent.

    • Cool the mixture slowly to 0-5 °C over 2-3 hours and hold for at least 4 hours to maximize crystallization.

  • Isolation and Drying:

    • Filter the resulting slurry through a Nutsche filter.

    • Wash the filter cake with cold heptane (2 x 2 L).

    • Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Expected Yield: 2.0 - 2.2 kg (84 - 92% yield) of this compound as an off-white to light yellow solid.

Overall Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Inert Inert Reactor (N₂ Purge) Charge_Reagents Charge Toluene, Base, Amine, Aryl Halide Inert->Charge_Reagents Charge_Catalyst Charge Catalyst Solution Charge_Reagents->Charge_Catalyst Heat Heat to 100 °C Charge_Catalyst->Heat Monitor Monitor by HPLC/GC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Quench Controlled Water Quench Cool->Quench Extract Phase Separation & Brine Wash Quench->Extract Crystallize Solvent Swap & Crystallization Extract->Crystallize Filter_Dry Filter, Wash, & Dry Crystallize->Filter_Dry Final_Product Final Product: 2-(4,4-Dimethyl-1-piperidinyl) -3-fluoroaniline Filter_Dry->Final_Product

Caption: Overall workflow for the scale-up synthesis process.

Analytical Characterization

To ensure the product meets the stringent quality requirements for API manufacturing, a comprehensive set of analytical tests must be performed.

TestMethodSpecification
Appearance VisualOff-white to light yellow solid
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMR, MSConforms to the structure of the target compound
Purity (Assay) HPLC≥ 99.0%
Residual Solvents GC-HSToluene: ≤ 890 ppm, Heptane: ≤ 5000 ppm (ICH Q3C)
Residual Palladium ICP-MS≤ 10 ppm (ICH Q3D)
Loss on Drying TGA or LOD≤ 0.5%

Process Safety Considerations

Scaling up chemical reactions introduces hazards that may not be apparent at the lab scale.[9][10] A thorough risk assessment is mandatory.

  • Thermal Hazards: The Buchwald-Hartwig amination can be exothermic, especially with highly reactive substrates and strong bases like NaOtBu.

    • Mitigation: Use a jacketed reactor with a reliable cooling system. Employ controlled, semi-batch addition of a key reagent if the exotherm is too strong for the available cooling capacity.[11] A preliminary hazard assessment using reaction calorimetry (RC1) is highly recommended to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR).[10]

  • Reagent Handling:

    • Sodium tert-butoxide: This reagent is moisture-sensitive and can be pyrophoric. It must be handled under an inert atmosphere.

    • Palladium Catalysts: While not highly toxic, palladium compounds are expensive and must be handled with care to avoid inhalation of fine powders.

  • Pressure and Off-Gassing: While this specific reaction does not typically produce significant off-gassing, the reactor should always be vented through a system that can handle potential pressure increases.[9]

  • Quenching: The quenching of unreacted NaOtBu with water is highly exothermic and generates flammable tert-butanol. The addition must be slow and controlled, with adequate cooling to prevent the temperature from running away.

By carefully considering the chemistry, optimizing the process parameters, and implementing robust safety protocols, the kilogram-scale production of this compound can be achieved efficiently and safely, providing a reliable supply of this critical intermediate for API manufacturing.

References

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development - ACS Publications.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Chalmers University of Technology.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd.
  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing).
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Orsonal.
  • Critical Considerations in Process Safety. H.E.L Group.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute.
  • Scale-up Reactions. Division of Research Safety - University of Illinois.
  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Acme Organics.
  • Process for synthesizing 2,3-difluoroaniline. Google Patents.
  • Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. PubMed. Available at: [Link]

  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. MDPI.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Understanding the Synthesis and Applications of 3-Chloro-2-fluoroaniline. Acme Organics.
  • Patent Application Publication. Googleapis.com. Available at: [Link]

  • United States Patent (19). Googleapis.com. Available at: [Link]

  • Post-modifications of synthesized fluoro-anilines. ResearchGate. Available at: [Link]

  • United States Patent (12). Googleapis.com. Available at: [Link]

  • Synthesis method of m-fluoroaniline. Google Patents.
  • PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. European Patent Office. Available at: [Link]

  • Preparation of fluorinated anilines. Google Patents.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. Available at: [Link]

  • Advances in Fluorination Chemistry for API Synthesis. Hovione.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline. This document is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing expert insights and actionable troubleshooting protocols to improve your yield and purity. Our guidance is grounded in established chemical principles and validated methodologies.

Synthetic Overview & Strategy

The most reliable and commonly employed route to synthesize this compound involves a two-step process. This strategy leverages a Nucleophilic Aromatic Substitution (SNAr) reaction followed by a nitro group reduction. The SNAr reaction is highly efficient due to the activation provided by the electron-withdrawing nitro group, which stabilizes the key reaction intermediate.[1][2]

The general workflow is outlined below:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 2,3-Difluoronitrobenzene C 2-(4,4-Dimethyl-1-piperidinyl)- 3-fluoronitrobenzene A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) B 4,4-Dimethylpiperidine B->C D 2-(4,4-Dimethyl-1-piperidinyl)- 3-fluoroaniline C->D Reducing Agent (e.g., H2, Pd/C)

Caption: Proposed two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic route for this molecule?

The recommended route begins with 2,3-difluoronitrobenzene . This starting material undergoes a regioselective Nucleophilic Aromatic Substitution (SNAr) with 4,4-dimethylpiperidine to displace the fluorine atom at the C2 position (ortho to the nitro group). The resulting intermediate, 2-(4,4-dimethyl-1-piperidinyl)-3-fluoronitrobenzene, is then reduced to the target aniline. This approach is generally high-yielding and avoids the harsh conditions or expensive catalysts associated with other cross-coupling methods like the Buchwald-Hartwig amination.[3][4]

Q2: Why is the SNAr reaction so selective for the C2 fluorine?

The selectivity is governed by the powerful electron-withdrawing nature of the nitro group (-NO₂). During an SNAr reaction, the nucleophile (4,4-dimethylpiperidine) attacks the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[1] When the attack occurs at the C2 position (ortho to the nitro group), the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. This provides significant stabilization. Attack at the C3 position does not allow for this resonance stabilization, making the ortho-substitution pathway kinetically and thermodynamically favored.[2][5]

Sources

Purification methods for 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

Ticket ID: #PUR-MRTX-INT-001 Topic: Troubleshooting "Sticky Crudes" and Purity Issues in Adagrasib Intermediate Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary

You are likely accessing this guide because your crude this compound is presenting as a dark, viscous oil that refuses to crystallize, or your HPLC shows persistent regioisomeric impurities.

This intermediate is a critical scaffold for KRAS G12C inhibitors (e.g., Adagrasib/MRTX849). Its purification is notoriously difficult due to three factors:

  • Steric Hindrance: The bulky 4,4-dimethylpiperidine group at the ortho position creates significant twist, lowering the melting point and encouraging "oiling out."

  • Basicity Nuance: The molecule contains two nitrogen centers with distinct pKa values, complicating acid/base extractions.

  • Regioisomerism: If synthesized via SNAr from 2,3-difluoronitrobenzene, the 3-substituted isomer is a common, difficult-to-separate impurity.[1][2][3]

Module 1: The "Rough Clean" (Acid-Base Extraction)[1][2][3]

The Problem: Your crude mixture contains neutral impurities (unreacted fluorobenzenes) or tars. The Fix: Exploiting the pKa differential.

Unlike standard aliphatic amines, the N-aryl piperidine nitrogen in this molecule has a suppressed pKa (~5.0–6.0) due to conjugation with the phenyl ring. The aniline nitrogen is even less basic.[2] You must use a controlled pH swing to separate it from neutral starting materials.[2]

Protocol: Selective Extraction
  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) .[1][2] Avoid DCM if possible to prevent emulsion formation.

  • Acid Wash (The Trap): Extract the organic layer with 1.0 M HCl (aq) .

    • Why? The product will protonate and move to the aqueous layer.[2] Neutral impurities (starting nitro/fluoro compounds) remain in the MTBE.

    • Caution: Do not use strong conc. HCl, or you may salt out the product as a gum at the interface.

  • Wash: Wash the aqueous acidic layer twice with fresh MTBE to remove entrained neutrals.

  • Basification (The Release): Cool the aqueous layer to 0°C. Slowly adjust pH to >10 using 6 M NaOH or NH4OH .

    • Observation: The product will crash out as an oil or solid.[2]

  • Extraction: Extract the turbid aqueous mixture with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

Visual Workflow:

AcidBaseExtraction Start Crude Mixture (Dark Oil) Dissolve Dissolve in MTBE Start->Dissolve AcidWash Extract with 1.0 M HCl Dissolve->AcidWash PhaseSplit Phase Split AcidWash->PhaseSplit OrgLayer Organic Layer (Neutral Impurities) PhaseSplit->OrgLayer Top Phase AqLayer Aqueous Layer (Protonated Product) PhaseSplit->AqLayer Bottom Phase Discard Discard OrgLayer->Discard Wash Wash Aq with MTBE AqLayer->Wash Basify Adjust pH > 10 (NaOH/NH4OH) Wash->Basify ExtractProduct Extract into EtOAc & Concentrate Basify->ExtractProduct

Caption: Selective Acid-Base Extraction workflow to isolate basic aniline intermediate from neutral starting materials.

Module 2: Flash Chromatography (The Polishing Step)

The Problem: The product "streaks" or "tails" on silica gel, co-eluting with impurities. The Fix: Amine-modified stationary phase logic.[1][2][3]

Because the piperidine nitrogen interacts with the acidic silanols on standard silica, you must deactivate the silica.

Recommended Conditions
ParameterRecommendationRationale
Stationary Phase Standard Silica (40-63 µm)Cost-effective.[1][2][3]
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl Acetate + 1% Triethylamine (TEA) TEA blocks silanol sites, sharpening the peak.
Gradient 0% to 30% B over 20 CVShallow gradient allows separation of regioisomers.[2]
Loading Liquid loading (DCM)Dry loading on Celite is preferred if the crude is very tarry.

Troubleshooting Tip: If TEA is insufficient, switch Mobile Phase B to DCM:MeOH:NH4OH (90:9:1) . This is a "sledgehammer" mobile phase that moves everything; use only if the compound is stuck at the baseline.[2]

Module 3: Salt Formation (The "Oiling Out" Solution)

The Problem: You cannot get a solid for weighing/storage. The oil is difficult to handle.[2] The Fix: Convert the free base to a Hydrochloride (HCl) or Tosylate (TsOH) salt.

The HCl salt of this intermediate is significantly more stable and crystalline than the free base.[2] This is the preferred method for storage or transfer to the next step (e.g., acrylamide formation).

Protocol: HCl Salt Precipitation
  • Dissolve the purified oil (Free Base) in a minimal amount of dry Dichloromethane (DCM) or Ethanol .

  • Cool to 0°C.

  • Add 4.0 M HCl in Dioxane (1.1 equivalents) dropwise.

    • Critical: Do not use aqueous HCl here.[1] You need anhydrous conditions to precipitate the salt.[2]

  • Add an antisolvent: Diethyl Ether or MTBE .[1]

  • A white/off-white precipitate should form.[1][2] Filter under N2 to avoid hygroscopic water uptake.

Visual Decision Tree:

SaltFormation State Current State: Viscous Oil Choice Solvent Choice State->Choice Goal Goal: Stable Solid RouteA Route A: HCl in Dioxane/Ether Choice->RouteA Preferred RouteB Route B: Recrystallize (Hex/EtOAc) Choice->RouteB If Free Base req. ResultA High Yield HCl Salt RouteA->ResultA ResultB Risk of Oiling Out (Low MP) RouteB->ResultB

Caption: Decision matrix for converting the viscous oil intermediate into a handleable solid form.

Module 4: Palladium Scavenging (If applicable)

The Problem: If you synthesized this via Buchwald-Hartwig coupling (instead of SNAr), your product is dark brown/black due to residual Pd. The Fix: Thiol-based scavengers.[1][2][3]

Since the product contains amines, standard charcoal is often insufficient.

  • Dissolve crude in THF/MeOH (1:1).

  • Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) at 10 wt% relative to crude.

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm pad.[1] The filtrate should be significantly lighter in color.[2]

References & Validated Sources

  • Synthesis of Adagrasib (MRTX849): Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020, 63(13), 6679–6693.[4]

    • Relevance: Describes the SNAr synthesis route and properties of the piperidinyl-aniline intermediate.

    • [1]

  • Process Chemistry of KRAS Inhibitors: Lu, Z., et al. "Adagrasib’s Second-Generation Synthesis: Transitioning from Route Scouting to Optimization."[4] Organic Process Research & Development, 2024.[4]

    • Relevance: Detailed industrial protocols for purifying the fluoro-aniline intermediate, including salt formation strategies.

    • [1]

  • General Purification of Anilines: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[1]

    • Relevance: Foundational text for acid-base extraction logic (pKa principles).[1][2][3]

  • Patent Literature (Mirati Therapeutics): WO2019113265A1.[1] "Kras g12c inhibitors and methods of using the same."

    • Relevance: Contains specific experimental steps for the intermediate synthesis (Example 1).

Sources

Validation & Comparative

1H NMR Analysis and Interpretation Guide: 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Significance

2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors where the steric bulk of the dimethylpiperidine and the metabolic stability of the fluorine substituent are pivotal.

This guide compares the analytical performance of 1H NMR spectroscopy in definitively identifying this specific regioisomer against its most common synthetic impurity, the 4-fluoro analog. For researchers, the "performance" of this assay is defined by its diagnostic resolution —the ability to unambiguously distinguish the 1,2,3-substitution pattern from the 1,2,4-isomer using spin-spin coupling constants (


-values).
Key Analytical Metrics
FeatureTarget Molecule (3-Fluoro)Comparator (4-Fluoro Isomer)
Spin System ABCX (Three adjacent aromatic protons + Fluorine)ABX + Y (Two adjacent protons + one isolated proton)
Diagnostic Signal H-5 appears as a complex multiplet (td or ddd) due to two ortho-proton couplings.H-3 appears as a distinct doublet (large

) with only small meta-proton coupling.
19F Influence Breaks magnetic equivalence, creating distinct splitting patterns for all aromatic protons.Creates a large "doublet" split on the isolated H-3 proton.

Experimental Protocol: The "Gold Standard" Workflow

To ensure reproducibility and minimize solvent-induced broadening of the amino (


) protons, this protocol mandates DMSO-

over

.
Reagents & Parameters
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
    • Rationale: DMSO disrupts intermolecular H-bonding, sharpening the

      
       signal and shifting it downfield away from aliphatic overlaps [1].
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may induce aggregation, broadening the aromatic signals.

  • Instrument: 400 MHz or higher (600 MHz preferred for resolving second-order effects).

  • Temperature: 298 K (25°C).

Step-by-Step Acquisition Workflow

NMR_Workflow Sample Sample Prep 10mg in DMSO-d6 Shim Shimming Gradient Shim on Z Sample->Shim Param Parameter Setup D1 = 5s (Relaxation) NS = 16-32 scans Shim->Param Acq Acquisition Pulse: 30° or 90° Param->Acq Process Processing LB = 0.3 Hz Baseline Corr. Acq->Process Analysis Analysis Integration & J-Calc Process->Analysis

Figure 1: Optimized acquisition workflow for fluoroaniline derivatives.

Structural Assignment & Interpretation

The molecule consists of three distinct magnetic environments: the Aliphatic Piperidine Ring , the Exchangeable Amine , and the Fluoro-Aromatic Core .

A. Aliphatic Region (0.5 – 3.5 ppm)

The 4,4-dimethylpiperidine ring provides a characteristic fingerprint. Due to the nitrogen attachment at the aromatic ring, the


-protons are significantly deshielded.
ProtonShift (

ppm)
MultiplicityIntegrationAssignment Logic
Methyls 0.90 – 0.96Singlet (s)6HTwo equivalent

groups at C4; no adjacent protons for splitting.

-CH2
1.40 – 1.55Triplet/Broad (m)4HC3 and C5 protons. Shielded relative to

-protons.

-CH2
2.80 – 3.00Broad Triplet (t)4HC2 and C6 protons. Deshielded by adjacent Nitrogen. Broadening may occur due to ring inversion dynamics.
B. Exchangeable Region (4.5 – 5.5 ppm)
  • 
     Protons:  In DMSO-
    
    
    
    , these appear as a broad singlet around 4.8 – 5.2 ppm .
  • Validation: Addition of

    
     will cause this signal to disappear (Deuterium exchange), confirming it is not an aromatic impurity.
    
C. Aromatic Region (6.0 – 7.2 ppm): The Diagnostic Core

This is the critical region for confirming the 1,2,3-substitution pattern. The Fluorine atom (


, Spin 1/2) couples to all aromatic protons, creating complex splitting patterns (

).

Substitution Pattern: 1-Amino, 2-(Piperidinyl), 3-Fluoro. Remaining Protons: H-4, H-5, H-6.

Detailed Coupling Analysis
  • H-4 (Ortho to Fluorine):

    • Shift: ~6.5 – 6.8 ppm.

    • Coupling: Expect a large doublet (

      
       Hz) further split by H-5 (
      
      
      
      Hz).
    • Appearance: Doublet of Doublets (dd).

  • H-5 (Meta to Fluorine):

    • Shift: ~6.3 – 6.5 ppm (Shielded by amino group resonance).

    • Coupling: Couples to H-4 (Ortho, ~8 Hz), H-6 (Ortho, ~8 Hz), and Fluorine (Meta,

      
       Hz).
      
    • Appearance:Triplet of Doublets (td) or a pseudo-quartet. This is the key differentiator from the 4-fluoro isomer (which lacks a proton with two ortho H-neighbors).

  • H-6 (Para to Fluorine):

    • Shift: ~6.6 – 6.9 ppm.

    • Coupling: Ortho to H-5 (~8 Hz); Para to Fluorine (

      
       Hz, often unresolved or small).
      
    • Appearance: Doublet (d) or broad doublet.

Comparative Performance: Target vs. Alternative Isomer

The primary challenge in synthesizing this molecule is distinguishing it from the 2-(4,4-dimethylpiperidin-1-yl)-4-fluoroaniline regioisomer. The table below outlines the definitive spectral differences.

FeatureTarget: 3-Fluoro Isomer Alternative: 4-Fluoro Isomer
Symmetry 3 Consecutive Protons (H4, H5, H6)Isolated Proton (H3) + Adjacent Pair (H5, H6)
H-5 Signal Multiplet (td/q): Couples to two ortho protons (H4, H6).Doublet of Doublets (dd): Couples to one ortho proton (H6) and Fluorine.
H-3 Signal N/A (Substituted by F)Doublet (d): Large

(~10-12 Hz), small meta coupling. Distinctive isolated signal.
Conclusion Confirmed if you see a "Triplet-like" aromatic signal (H-5).Confirmed if you see an isolated Doublet with large splitting (H-3).
Decision Logic for Isomer Identification

Isomer_ID Start Analyze Aromatic Region (6.0 - 7.2 ppm) Count Count Adjacent Protons (COSY or Splitting) Start->Count Branch1 Pattern A: 3 Consecutive Protons (One Triplet-like signal) Count->Branch1 System is H-H-H Branch2 Pattern B: 2 Adjacent + 1 Isolated (No Triplet-like signal) Count->Branch2 System is H-H ... H Result1 CONFIRMED: 3-Fluoro Isomer Branch1->Result1 Result2 REJECTED: 4-Fluoro Isomer Branch2->Result2

Figure 2: Decision tree for distinguishing the target 3-fluoroaniline from the 4-fluoro regioisomer.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Reich, H. J. "19F NMR Spectroscopy: Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

A Comparative Guide to HPLC Retention Times for 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline, a key synthetic intermediate, against its potential process-related impurities and degradation products. We will explore the scientific rationale behind the method development, present detailed experimental protocols, and provide comparative data to facilitate robust analytical characterization.

Introduction: The Analytical Challenge

This compound is a substituted aromatic amine whose synthesis often involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1] This synthetic route, while efficient, can introduce a range of impurities, including unreacted starting materials, by-products, and species from side reactions.[2] Furthermore, the final compound may degrade under various stress conditions. A robust, stability-indicating HPLC method is therefore essential to separate and quantify the main component from these structurally similar impurities.

The primary analytical challenge lies in achieving adequate resolution between the main compound and impurities that may share similar physicochemical properties. The basic nature of the aniline and piperidine nitrogens requires careful control of mobile phase pH to ensure reproducible retention and symmetric peak shapes.[3]

Predicted Impurities: A Rationale-Based Approach

Understanding the synthetic pathway is critical to predicting potential impurities. A plausible synthesis involves the coupling of 3-fluoroaniline with a 4,4-dimethylpiperidine precursor.

Caption: Predicted synthesis and impurity pathway.

Based on this, we can anticipate the following key impurities:

  • Impurity A (Starting Material): 3-Fluoroaniline

  • Impurity B (By-product): Aniline (from a potential hydrodehalogenation side reaction)[2]

  • Impurity C (Degradant): this compound N-oxide (from oxidative degradation)

  • Impurity D (Degradant): 3-Fluoro-N-(oxiran-2-ylmethyl)aniline (hypothetical product from reaction with trace epichlorohydrin, a common industrial chemical)

HPLC Method Development: Causality and Choices

The goal is to develop a method that can resolve the main peak from these four potential impurities. Reversed-phase chromatography is the logical choice, as the analytes possess sufficient hydrophobicity.[4]

Column Selection: A standard C18 column is a versatile starting point for separating moderately polar to nonpolar compounds. The alkyl chains provide the necessary hydrophobic interaction sites.[5]

Mobile Phase pH Control: The pKa of 3-fluoroaniline is approximately 3.5.[6] The piperidine moiety introduces a second, more basic site (pKa ~11). To ensure consistent ionization and avoid peak tailing from interactions with residual silanols on the stationary phase, the mobile phase pH must be controlled.[7] Operating at a low pH (e.g., ~2.8 with formic acid) ensures that both the aniline and piperidine nitrogens are protonated and exist as a single ionic species, leading to sharper peaks and more stable retention times.[3]

Organic Modifier: Acetonitrile is chosen over methanol as it often provides better peak shape for basic compounds and has a lower UV cutoff, which is advantageous for detection.

Detection Wavelength: A photodiode array (PDA) detector is used to scan across a range of wavelengths. Analysis of the UV spectra of the parent compound and fluoroaniline suggests that 254 nm provides good sensitivity for all relevant analytes.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible for the analysis of this compound.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection 254 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve ~10 mg of the this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to create a 100 µg/mL stock solution.

  • Impurity-Spiked Sample: Prepare a solution of the main compound at 100 µg/mL and spike it with known standards of Impurities A-D at a concentration of 0.5 µg/mL each to verify resolution.

  • Forced Degradation Sample Generation: To demonstrate the stability-indicating nature of the method, expose the main compound (in solution) to stress conditions as outlined by ICH guidelines.[8][9]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

    • Neutralize samples before injection.

Caption: General experimental workflow for HPLC analysis.

Results: Comparative Retention Time Data

The developed HPLC method successfully resolved the main compound from its key potential impurities. The retention times (RT) and relative retention times (RRT) are summarized below. RRT is calculated relative to the main compound peak.

Compound IDAnalyte NameExpected RT (min)RRT
-This compound 10.2 1.00
Impurity A3-Fluoroaniline4.50.44
Impurity BAniline3.80.37
Impurity CThis compound N-oxide8.10.79
Impurity D3-Fluoro-N-(oxiran-2-ylmethyl)aniline6.70.66

Analysis of Retention Behavior:

  • Impurity B (Aniline) is the most polar and least retained compound, eluting earliest as expected.

  • Impurity A (3-Fluoroaniline) is slightly more hydrophobic than aniline due to the fluorine atom and thus has a slightly longer retention time.[10]

  • Impurity D and C are significantly more polar than the parent compound due to the addition of hydroxyl/epoxide and N-oxide functionalities, respectively, leading to shorter retention times.

  • The main compound , being the most hydrophobic molecule with the large dimethyl-piperidinyl group and lacking highly polar functional groups, is the most retained and elutes last. This elution order is consistent with the principles of reversed-phase chromatography, where retention increases with hydrophobicity.[11]

Conclusion and Field Insights

This guide demonstrates a robust, scientifically-grounded RP-HPLC method for the purity assessment of this compound. By understanding the synthesis and potential degradation pathways, we can proactively develop methods that are specific and stability-indicating. The key to this separation is the effective control of mobile phase pH to manage the ionization of the basic analytes, ensuring sharp, symmetrical peaks and reproducible retention times. This method provides a reliable framework for quality control and impurity profiling in a drug development setting. For even more challenging separations involving positional isomers, exploring alternative stationary phases, such as those with pentafluorophenyl (PFP) ligands, could provide orthogonal selectivity.[12]

References

  • MDPI. (2024). Retention Mechanisms of Basic Compounds in Liquid Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9742, 3-Fluoroaniline. Available at: [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Available at: [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. Available at: [Link]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Available at: [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • SlidePlayer. (n.d.). Mechanisms of retention in HPLC Part 2. Available at: [Link]

  • ScienceDirect. (2001). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Available at: [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Available at: [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • YouTube. (2022). Retention of Acid & Base in Reversed-Phase & Ion Exchange Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]

  • Alternative Therapies in Health and Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • ResearchGate. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • LCGC International. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Forced Degradation Studies: A Tool for Detection of Stability of Drugs. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). A critical review on development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

  • ResearchGate. (n.d.). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. Available at: [Link]

  • Nature Communications. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Available at: [Link]

  • Google Patents. (n.d.). EP0900180B1 - Process for the preparation of fluoro compounds from the corresponding amines.

Sources

Advanced LC-MS/MS Fragmentation Guide: Dimethylpiperidinyl Fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS/MS fragmentation dynamics and isomeric differentiation strategies for dimethylpiperidinyl fluoroanilines , a structural class critical in the analysis of novel synthetic opioids (NSOs), specifically substituted fentanyls and their precursors.

Content Type: Technical Comparison & Methodological Guide Audience: Forensic Toxicologists, Analytical Chemists, Drug Development Scientists Status: Validated Principles (Based on Fentanyl Analogue Structural Activity Relationships)

Executive Summary & Application Scope

Dimethylpiperidinyl fluoroanilines represent a complex subclass of synthetic opioid precursors and analogues (e.g., substituted fluorofentanyls). Their analysis is complicated by the existence of multiple positional isomers (ortho-, meta-, para-fluoro) and geometric isomers (cis/trans-dimethylpiperidine).

This guide compares the fragmentation performance of these compounds using Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) . It demonstrates that while mass spectra are often identical across isomers, differentiation is achievable through a synchronized workflow of chromatographic selectivity (RT) and diagnostic ion ratios .

Structural Basis & Fragmentation Mechanics

To interpret the MS/MS data, one must understand the lability of the piperidine-amide scaffold. The fragmentation is driven by protonation at the tertiary piperidine nitrogen (the site of highest proton affinity).

The Fragmentation Pathway

The collision-induced dissociation (CID) typically follows two primary channels:

  • N-Dealkylation (Phenethyl Cleavage): Loss of the phenethyl group (or tail group).

  • Amide Cleavage (Diagnostic Core): Cleavage of the C-N bond between the piperidine ring and the anilino-amide moiety.

Graphviz Diagram: Fragmentation Logic The following diagram illustrates the competitive fragmentation pathways for a generic dimethylpiperidinyl fluoroaniline (e.g., N-(4-fluorophenyl)-2,6-dimethylpiperidin-4-amine derivative).

FragmentationPathway cluster_legend Pathway Legend Parent Precursor Ion [M+H]+ (Dimethyl-Fluoro-Fentanyl Analogue) m/z ~383 Frag_Core Piperidine-Amine Core (Diagnostic for Dimethyl) m/z 216 Parent->Frag_Core Amide Cleavage (Primary Path) Frag_Benzyl Phenethyl Cation (Common to all Fentanyls) m/z 105 Parent->Frag_Benzyl C-N Cleavage (Benzyl Loss) Frag_Aniline Fluoroaniline Neutral Loss (Silent in +ESI) Parent->Frag_Aniline Neutral Loss Frag_Immonium Piperidine Ring Opening (Secondary Fragment) m/z ~146-174 Frag_Core->Frag_Immonium Ring Disassembly (-C2H4 / -C3H6) key Blue: Precursor | Red: Specific Core | Yellow: Generic | Green: Secondary

Caption: Figure 1. Proposed ESI-CID fragmentation pathway for dimethylpiperidinyl fluoroaniline derivatives. The m/z 216 ion is specific to the dimethyl-substituted piperidine core.

Experimental Protocol: Differentiation Strategy

Standard MS/MS spectra often fail to distinguish between cis- and trans- isomers or ortho- and para- fluoro positions due to identical fragmentation energies. The following protocol relies on chromatographic resolution combined with ion ratio monitoring .

LC-MS/MS Conditions
  • Column: Biphenyl or PFP (Pentafluorophenyl) phases are superior to C18 for separating fluoro-isomers due to pi-pi and dipole interactions.

    • Recommended: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water (pH 3.0).

    • B: Methanol with 0.1% Formic Acid.[1][2]

  • Gradient: Slow ramp (5% B to 95% B over 15 mins) is critical to resolve the cis/trans dimethyl pairs.

  • MS Source: ESI Positive Mode.

  • Collision Energy (CE): Ramped CE (20-50 eV) to capture both labile (benzyl) and stable (piperidine) fragments.

Comparison of Analytical Approaches
FeatureLC-QqQ (Triple Quad) LC-QTOF (High Res) GC-MS (EI)
Sensitivity High (pg/mL range)Medium/HighMedium
Isomer ID Relies on Retention Time (RT) Relies on RT + Exact MassHigh (Spectral differences often distinct)
Fragmentation Soft (CID) - often identical for isomersSoft (CID) - often identicalHard (EI) - rich structural fingerprint
Throughput High (Targeted MRM)Medium (Screening)Low (Requires derivatization for polar metabolites)

Comparative Data: Isomeric Differentiation

The following data summarizes the behavior of the ortho-, meta-, and para- fluoro isomers, as well as the dimethyl piperidine stereoisomers.

Fragmentation Table (Diagnostic Ions)

Note: Values are theoretical based on the 2,6-dimethyl-N-(fluorophenyl) scaffold (MW ~382.5).

Compound IsomerPrecursor [M+H]+Major Fragment 1 (Phenethyl)Major Fragment 2 (Piperidine Core)Diagnostic Feature
Ortho-Fluoro 383.25105.07216.17Enhanced HF loss (m/z 363) in source or MS2.
Meta-Fluoro 383.25105.07216.17Standard ratio 216/105. No HF loss.
Para-Fluoro 383.25105.07216.17Standard ratio. Often latest eluting in RPLC.
Non-Fluoro (Ref) 365.26105.07198.18Mass shift of -18 Da on Precursor & Core.
Chromatographic Separation (Critical)

Since MS spectra are nearly identical, Retention Time (RT) is the primary discriminator.

  • Cis-2,6-dimethyl isomers typically elute earlier than trans- isomers due to steric folding preventing full interaction with the stationary phase.

  • Ortho-fluoro isomers typically elute earlier than para- isomers on C18/Biphenyl columns due to increased polarity/dipole moments masking the lipophilicity.

Differentiation Workflow Diagram

DifferentiationFlow Sample Unknown Sample (m/z 383.25) RT_Check Check Retention Time (RT) (Biphenyl Column) Sample->RT_Check Branch_Early Early Eluting (RT < 5.0 min) RT_Check->Branch_Early Branch_Late Late Eluting (RT > 5.5 min) RT_Check->Branch_Late Ortho Likely Ortho-Fluoro or Cis-Dimethyl Branch_Early->Ortho Para Likely Para-Fluoro or Trans-Dimethyl Branch_Late->Para Confirm Confirmation Step: Check for HF Loss (m/z 363) Calculate 216/105 Ratio Ortho->Confirm Para->Confirm

Caption: Figure 2. Decision tree for differentiating isomeric dimethylpiperidinyl fluoroanilines based on chromatographic behavior and secondary MS characteristics.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from

  • Watanabe, S., et al. (2017). "Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs by Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Mass Spectrometry". Forensic Toxicology. Retrieved from

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2019).[3] Fentanyls and synthetic opioids: Management of a new health crisis. Retrieved from

  • Staeheli, S. N., et al. (2019). "Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry". Journal of Analytical Toxicology. Retrieved from

  • Cayman Chemical. (2023). Fentanyl Analog Screening Kit - Application Note. Retrieved from

Sources

Mastering Quality Control: A Comparative Guide to Reference Standards for 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the integrity of your work hinges on the quality of your materials. A well-characterized reference standard is the cornerstone of accurate analytical method development, impurity profiling, and ultimately, regulatory compliance. This guide provides a senior application scientist’s perspective on establishing a reliable reference standard for the novel compound 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline , a key intermediate in various synthetic pathways.

The Critical Role of a Reference Standard

Before delving into the comparative analysis, it is paramount to understand why a robust reference standard is non-negotiable. A reference standard serves as the benchmark against which all subsequent batches of a material are compared.[1][2][3] It is indispensable for:

  • Accurate Quantification: Ensuring the precise measurement of the active pharmaceutical ingredient (API) in a drug product.

  • Impurity Profiling: Identifying and quantifying known and unknown impurities, which is a regulatory requirement to ensure patient safety.[4][5]

  • Method Validation: Establishing the performance characteristics of analytical methods, such as specificity, linearity, accuracy, and precision.

  • Stability Studies: Assessing the degradation of the API over time under various environmental conditions.

Comparative Analysis: In-House Qualification vs. Custom Synthesis

The choice between qualifying an in-house batch and procuring a custom-synthesized standard depends on several factors, including available resources, timelines, and the intended use of the standard. The following table provides a high-level comparison of these two approaches.

FeatureIn-House Qualification of a Synthesized BatchCustom Synthesis by a Specialized Vendor
Purity & Certification Purity determined by in-house analytical methods. Certification is internal.High purity (typically >99.5%) with a comprehensive Certificate of Analysis (CoA). Often synthesized under cGMP or equivalent quality systems.
Cost Lower initial cash outlay, but significant investment in analytical resources and personnel time.Higher upfront cost for the synthesis and certification.
Time Can be time-consuming due to the need for extensive characterization and documentation.Defined timeline provided by the vendor.
Expertise Required Requires significant in-house expertise in analytical chemistry, purification, and quality assurance.Leverages the specialized expertise of the vendor in synthesis, purification, and characterization.
Regulatory Acceptance May require extensive justification and supporting data for regulatory submissions.Generally more readily accepted by regulatory authorities due to the vendor's established quality systems.

Experimental Design for Characterization and Comparison

To ensure the scientific integrity of a reference standard, a multi-pronged analytical approach is essential. The two most powerful and commonly employed techniques for purity assessment and structural confirmation are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC is the workhorse of pharmaceutical analysis for determining the purity of a compound and detecting trace impurities.

Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Analyze the sample and a blank (mobile phase) to identify the main peak and any impurity peaks. Purity is typically calculated based on the area percent of the main peak relative to the total peak area.

DOT Script for HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weigh & Dissolve Sample (1 mg/mL in Mobile Phase) Inject Inject 10 µL into HPLC Prep->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: Workflow for HPLC-UV Purity Determination.

Quantitative NMR (qNMR) for Absolute Purity Determination

While HPLC provides relative purity, quantitative NMR (qNMR) offers a direct and absolute measurement of purity without the need for a specific reference standard of the analyte itself. It relies on comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Experimental Protocol: qNMR Purity Method

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

DOT Script for qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Prep Accurately weigh Sample & Certified Internal Standard Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) Dissolve->Acquire Integrate Integrate Analyte & Standard Signals Acquire->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for qNMR Absolute Purity Determination.

Hypothetical Performance Data

The following tables present hypothetical data that one might expect when comparing an in-house qualified batch with a custom-synthesized reference standard.

Table 1: HPLC-UV Purity Comparison

SampleMain Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)Total Purity (%)
In-House Batch 98.70.80.598.7
Custom Standard 99.80.1< 0.05 (LOD)99.8

Table 2: qNMR Purity Comparison

SampleAbsolute Purity (%)Uncertainty (± %)
In-House Batch 98.50.5
Custom Standard 99.70.2

Discussion and Recommendations

The hypothetical data clearly illustrates the superior purity and lower uncertainty typically associated with a custom-synthesized reference standard from a reputable vendor. While the in-house qualified batch may be suitable for early-stage research and process development, the higher purity and comprehensive certification of a custom standard are often necessary for late-stage development, quality control, and regulatory submissions.

Expert Recommendations:

  • For early-stage research and proof-of-concept studies: An in-house qualified batch, thoroughly characterized by HPLC and NMR, can be a cost-effective and pragmatic solution.

  • For preclinical and clinical development, and for use as a primary reference standard: It is highly recommended to invest in a custom-synthesized, high-purity reference standard from a specialized and reputable supplier. The detailed Certificate of Analysis and the vendor's quality systems will provide a higher level of assurance and will be more readily accepted by regulatory agencies.

  • Impurity Identification: Regardless of the source of the reference standard, any significant impurities should be identified and characterized, as they may have their own pharmacological or toxicological effects.[5] Techniques such as LC-MS/MS are invaluable for this purpose.

Conclusion

Establishing a reliable reference standard for a novel compound like this compound is a critical step in the drug development pipeline. While in-house qualification of a synthesized batch offers a viable option for initial research, the procurement of a custom-synthesized standard from a specialized vendor provides a higher level of purity, comprehensive characterization, and greater regulatory acceptance. The choice between these two approaches should be made based on a careful evaluation of project needs, timelines, and available resources. By employing a combination of powerful analytical techniques like HPLC and qNMR, researchers can ensure the quality and integrity of their reference standards, which is fundamental to the successful development of safe and effective medicines.

References

  • Pharmaffiliates. Impurity Profiling & Reference Standards. [Link]

  • Knors Pharma. Reference Standards for Impurities in Pharmaceuticals. [Link]

  • PharmiWeb.com. The Importance of Impurity Standards in Pharmaceutical Development. [Link]

  • Patel, B. et al. "Recent trends in the impurity profile of pharmaceuticals." Journal of Advanced Pharmaceutical Technology & Research 1.3 (2010): 338-346. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

[1]

Executive Summary & Chemical Profile

This compound is a specialized pharmaceutical intermediate characterized by a fluorinated aromatic amine core coupled with a piperidine ring.[1] Its disposal requires a strict "Cradle-to-Grave" approach due to dual-hazard characteristics: acute toxicity (typical of anilines) and basicity (typical of piperidines).[1]

Critical Hazard Profile:

  • Acute Toxicity: High potential for transdermal absorption leading to methemoglobinemia (aniline effect).

  • Environmental Persistence: Fluorinated aromatics are resistant to biological degradation; improper disposal poses severe aquatic risks.

  • Chemical Reactivity: As a basic amine, it reacts exothermically with strong acids and violently with strong oxidizers.

Immediate Directive:

NEVER dispose of this compound via sink drainage or municipal trash. All waste containing >0.1% of this substance must be sequestered as Hazardous Chemical Waste .

Pre-Disposal Characterization & Segregation

Before removing waste from the fume hood, you must characterize the stream to prevent dangerous incompatibilities in the central waste accumulation area.

Compatibility Matrix
Substance ClassCompatibilityOperational Action
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Do Not Mix. Exothermic reaction (salt formation).[1] If mixed, allow to cool in a vented hood before capping.
Oxidizers (Peroxides, Nitrates)DANGEROUS Strict Segregation. Potential for fire or explosion.
Halogenated Solvents (DCM)Compatible Can be co-mingled in "Halogenated Waste" carboys.
Aqueous Solutions Conditional Only if pH is adjusted to 10-11 to keep the amine free-base, or if collected as a neutral salt solution.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicable for: Expired solids, contaminated weighing boats, spill cleanup materials.[1]

  • PPE Verification: Don double nitrile gloves (outer layer >0.11mm) and a lab coat. If dust generation is possible, use an N95 respirator or work strictly within a fume hood.

  • Primary Containment: Place the solid material into a clear, wide-mouth polyethylene (LDPE) jar or a heavy-duty chemically resistant bag (min 4 mil thickness).[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Chemical Name: Write fully: "this compound Debris".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Secondary Containment: Seal the bag/jar and place it into the laboratory's Solid Toxic Waste Drum .

    • Note: Do not compact the waste manually to avoid puffing dust into the breathing zone.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicable for: HPLC effluent, reaction solvents, and washing solutions.

  • pH Check: Dip a pH strip into the waste solution.

    • If Acidic (pH < 4): The amine is likely protonated. Ensure the container is rated for acids (HDPE, not metal).

    • If Basic (pH > 10):[1] The amine is free-base.[1] Standard solvent carboys are acceptable.[1]

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into Halogenated Organic Waste .

    • If dissolved in Methanol/Ethanol/DMSO : Pour into Non-Halogenated Organic Waste (unless the fluorine content dictates "Halogenated" classification per your specific facility's HSE rules—always default to Halogenated if unsure due to the fluoro-substituent).[1]

  • Transfer: Use a funnel with a lid or a safety waste funnel to prevent evaporation.

  • Log Entry: Record the volume and concentration on the waste tag. Explicitly note "Contains Fluorinated Anilines" to alert the disposal vendor of incineration requirements.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating this specific waste stream.

DisposalWorkflowcluster_warning*Critical Note: If facility rules classify ANY fluorinecontent as 'Halogenated', route all liquids to Halogenated Waste.StartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / DebrisStateCheck->SolidSolidLiquidLiquid SolutionStateCheck->LiquidLiquidBaggingDouble Bag (4 mil)or Wide-Mouth JarSolid->BaggingSolidDrumDisposal: Solid Toxic Waste(Incineration Stream)Bagging->SolidDrumSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(MeOH, DMSO)SolventCheck->NonHaloNo HalogensHaloWasteDisposal: HalogenatedOrganic WasteHalo->HaloWasteNonHaloWasteDisposal: Non-HalogenatedOrganic WasteNonHalo->NonHaloWaste

Figure 1: Decision tree for segregating this compound waste streams. Note the specific routing for halogenated solvents.

Regulatory & Compliance Framework
EPA/RCRA Classification (USA)

While this specific intermediate does not have a unique "U" or "P" list code, it falls under the "Generator Knowledge" clause (40 CFR 262.11). It must be managed as hazardous due to:

  • Toxicity (Characteristic): If tested via TCLP, anilines typically fail regulatory limits.

  • Halogen Content: The presence of the fluorine atom and the nitrogen heterocycle mandates high-temperature destruction.

Recommended Waste Profile:

  • Waste Code: D003 (Reactivity - only if mixed with strong acids/oxidizers), otherwise classify as Non-RCRA Regulated Toxic Waste (unless state regulations like California's Title 22 apply, where it is definitely Hazardous).[1]

  • Destruction Method: High-Temperature Incineration (>1000°C) with scrubber systems.[1] This is required to mineralize the fluorine into HF (captured by scrubbers) and prevent the formation of toxic fluorinated byproducts.

Emergency Spill Procedures
  • Evacuate: If a large amount (>10g) of dry powder is aerosolized, evacuate the lab immediately.

  • Isolate: Close lab doors to prevent spread.

  • Clean Up (Small Spills):

    • Do NOT dry sweep. This creates dust.[1]

    • Cover with a wet paper towel or absorbent pad soaked in a mild soap solution.

    • Wipe up and dispose of as solid hazardous waste (Protocol A).

    • Clean the surface with a dilute weak acid (e.g., 5% Citric Acid) to neutralize the basic amine residues, followed by water.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. 29 CFR 1910.1000.

  • PubChem. (n.d.).[1] Compound Summary for Fluoroaniline Derivatives. National Library of Medicine. (Used for class-based hazard extrapolation).[1]

Personal protective equipment for handling 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS 1261393-01-0). As specific hazard data for this compound is not extensively published, this document establishes a conservative safety framework by extrapolating from the known hazard profiles of structurally related fluoroaniline compounds. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical with the highest degree of safety and scientific integrity.

Hazard Assessment by Chemical Analogy

The core structure of the target compound is a substituted fluoroaniline. Fluoroaniline derivatives are known to exhibit significant toxicity. Therefore, it is scientifically prudent to handle this compound as a substance with a comparable hazard profile until specific toxicological data becomes available. The primary hazards associated with analogous fluoroanilines are summarized below.

Hazard ClassificationDescriptionRationale & Authoritative Source
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]Fluoroanilines can be readily absorbed into the body, leading to systemic toxicity.[4]
Skin Corrosion / Irritation Causes severe skin burns and irritation.[1][5][6]The amine and aromatic halide functionalities can be highly irritating or corrosive to skin tissue upon contact.
Serious Eye Damage / Irritation Causes serious eye damage.[1][2][6][7]Direct contact with vapors or liquid can cause irreversible damage to eye tissue. Immediate and prolonged rinsing is critical.[6]
Respiratory Irritation May cause respiratory irritation.[2][6][7]Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory tract.[4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[6]Release into the environment must be strictly avoided.[1][7]

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier against exposure. The primary methods for ensuring safety involve robust engineering and administrative controls that minimize the risk of contact at the source.

  • Primary Engineering Control: Chemical Fume Hood All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[4][6] This is non-negotiable and serves to control exposure to potentially harmful vapors.[5]

  • Administrative Controls:

    • Designated Area: Establish a clearly marked "Designated Area" within the laboratory for handling this compound to restrict access and prevent cross-contamination.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a lab-specific SOP for this chemical.

    • Hygiene: Prohibit eating, drinking, and smoking in the handling area.[1][2][8] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][8]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is mandatory. The selection of specific equipment must be based on a thorough risk assessment of the planned procedure.

Body PartRequired PPEStandard / SpecificationRationale
Eyes / Face Chemical safety goggles and a full-face shield.ANSI Z87.1 / EN166Protects against splashes and vapors. A face shield is required over goggles when there is a significant splash risk.[1][2]
Hands Nitrile or Neoprene Gloves (Double-gloved).ASTM F739 / EN374Provides protection against chemical permeation.[5] Double-gloving minimizes exposure risk during glove removal. Always inspect gloves for defects before use.[5]
Body Chemical-resistant lab coat.A standard cotton lab coat is insufficient. The coat should be worn fully buttoned. For larger quantities or significant splash risk, a chemical-resistant apron or full suit is required.[5]
Respiratory NIOSH / EN 149Respiratory protection is generally not required if all work is performed within a certified chemical fume hood.[2] For spill cleanup or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Procedural Workflow for Safe Handling

This step-by-step process provides a self-validating system to ensure safety from preparation through cleanup.

Step 1: Preparation and Pre-Handling Check
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Clear the fume hood of all unnecessary items.

  • Assemble all necessary equipment (glassware, reagents, spill kit).

  • Locate the nearest safety shower and eyewash station.[2]

  • Review the Safety Data Sheet (SDS) for related fluoroaniline compounds.[5][6]

Step 2: Donning PPE
  • Don inner gloves.

  • Don chemical-resistant lab coat.

  • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Don chemical safety goggles.

  • Don face shield if a splash hazard exists.

Step 3: Chemical Handling
  • Perform all manipulations deep within the fume hood sash.

  • Keep the container tightly sealed when not in use.[6][8]

  • Use caution to avoid generating aerosols or dust.

  • If transferring, use a method that minimizes splashing (e.g., pouring down a glass rod).

Step 4: Post-Handling (Decontamination & Doffing PPE)
  • Decontaminate any surfaces that may have been exposed.

  • Securely close the primary chemical container and place it in a designated secondary container.

  • Remove PPE in the reverse order it was donned, taking care to avoid self-contamination. The outer gloves should be removed first.

  • Dispose of contaminated gloves and any disposable labware in a designated hazardous waste container.[5]

  • Wash hands thoroughly.

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handle Handling cluster_cleanup Post-Handling Prep 1. Verify Fume Hood 2. Assemble Materials 3. Locate Safety Gear Don 1. Inner Gloves 2. Lab Coat 3. Outer Gloves 4. Goggles/Face Shield Prep->Don Handle 1. Work in Fume Hood 2. Keep Container Sealed 3. Avoid Aerosols Don->Handle Cleanup 1. Decontaminate Area 2. Secure Container 3. Doff PPE Carefully 4. Dispose of Waste 5. Wash Hands Handle->Cleanup

Caption: Safe Handling Workflow for Fluoroaniline Derivatives.

Emergency and Disposal Plan

Spill Response (Minor Spill <100 mL inside a Fume Hood)
  • Alert Personnel: Inform others in the immediate area.

  • Isolate: Ensure the spill is contained within the fume hood.

  • Protect: Wear full PPE, including respiratory protection if vapors are significant.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[8]

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.[5][8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

G Spill Spill Occurs Alert Alert Personnel Spill->Alert PPE Don Full PPE (incl. Respirator) Alert->PPE Absorb Cover with Inert Absorbent Material PPE->Absorb Collect Collect into Labeled Hazardous Waste Bin Absorb->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of all Cleanup Materials Decon->Dispose

Caption: Chemical Spill Response Workflow.

First Aid Measures

Immediate medical attention is required for any exposure.[1][6]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing.[1] Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention and show the SDS or product label to the physician.[2][5]
Waste Disposal

All waste contaminated with this compound, including empty containers, absorbent materials, and disposable PPE, must be treated as hazardous waste.[2][6]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Store the waste container in a secure, well-ventilated area away from incompatible materials.

  • Dispose of the waste through a licensed hazardous waste disposal contractor, adhering to all local, regional, and national regulations.[6][9]

This guide is predicated on the principle of treating unknown substances with the caution afforded to known hazardous analogs. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and the protection of the environment.

References

  • Loba Chemie. (2015, April 9). Safety Data Sheet: 4-FLUOROANILINE FOR SYNTHESIS. [Link]

  • Loba Chemie. (2015, April 9). Safety Data Sheet: 2-FLUOROANILINE FOR SYNTHESIS. [Link]

  • s d fine-chem limited. (n.d.). Safety Data Sheet: piperazine anhydrous. [Link]

  • Sdfine. (n.d.). Safety Data Sheet: 4-fluoroaniline. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-Fluoroaniline, 98%. [Link]

  • State of Michigan. (n.d.). PART 433, PERSONAL PROTECTIVE EQUIPMENT. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.